molecular formula C11H7FN2 B1394532 (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile CAS No. 1316695-32-5

(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

Cat. No. B1394532
CAS RN: 1316695-32-5
M. Wt: 186.18 g/mol
InChI Key: PXZIHGFKKGMRNQ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, or (E)-3-FIA, is a synthetic, fluorinated compound with a wide range of applications in scientific research. It is a versatile compound, with a wide range of applications in fields such as organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile and related compounds is a topic of research due to their broad spectrum of biological uses. Microwave-assisted Knoevenagel condensation has been used for the stereoselective synthesis of these compounds, showcasing their potential in diverse applications (Treuer et al., 2017).

Role in Drug Intermediates

  • (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile has been studied as a key intermediate in the synthesis of pharmaceuticals like fluvastatin, a drug used for cholesterol management. This highlights its importance in the pharmaceutical industry (Kalalbandi & Seetharamappa, 2013).

Catalysis and Green Chemistry

  • L-Proline, an eco-friendly catalyst, has been used for the Knoevenagel condensation of indole-3-carboxyaldehydes, leading to the synthesis of (E)-3-(1H-indol-3-yl)acrylonitriles. This approach emphasizes the role of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile in green chemistry (Venkatanarayana & Dubey, 2012).

Crystallography and Molecular Structure

  • Research on the crystal structure and molecular assembly of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile derivatives provides insights into their chemical properties and potential applications in various fields (Sonar et al., 2005).

Corrosion Inhibition

  • Studies have explored the use of acrylonitrile derivatives, including (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, as corrosion inhibitors for metals in acidic environments. This application is significant in industrial maintenance and materials science (Fouda et al., 2013).

Antitumor Activity

  • Benzimidazole derivatives related to (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile have been synthesized and evaluated for their antitumor activity, highlighting the compound's potential in cancer research (Hranjec et al., 2010).

properties

IUPAC Name

(E)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZIHGFKKGMRNQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
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(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
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(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
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(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
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(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Reactant of Route 6
(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

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